
Zamicastat
概要
説明
ザミカスタットは、BIA 5-1058としても知られており、BIAL-Portela & Cia SAによって開発された化合物です。それはドーパミンβ-ヒドロキシラーゼ(DBH)阻害剤として作用します。DBHは、ドーパミンをノルエピネフリンに変換する酵素です。ザミカスタットは、血液脳関門を通過する能力があるため、中枢および末梢効果の両方があります。 注目すべき特性の1つは、降圧作用です .
2. 製法
合成経路: ザミカスタットの合成経路は、文献では広く公開されていません。 通常、有機化学反応によって合成されます。
工業的生産方法: ザミカスタットの大規模な工業的生産方法に関する情報は限られています。 研究用化合物として、主に臨床試験で調査されています。
準備方法
Synthetic Routes: The synthetic routes for Zamicastat have not been widely disclosed in the literature. it is typically synthesized through organic chemical reactions.
Industrial Production Methods: Information on large-scale industrial production methods for this compound is limited. As a research compound, it has primarily been investigated in clinical trials.
化学反応の分析
反応の種類: ザミカスタットは、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。 これらの反応に関する具体的な詳細は、機密情報です。
一般的な試薬と条件: ザミカスタット反応で使用される試薬と条件は、公表されていません。 研究者は通常、薬剤開発プロセス中にこれらのパラメーターを最適化します。
主要な生成物: ザミカスタット反応から生成される主要な生成物は、明示的に文書化されていません。 特定の代謝産物と中間体を解明するには、さらなる研究が必要です。
科学的研究の応用
Pharmacological Effects
Research has demonstrated several key pharmacological effects of zamicastat:
- Reduction in Blood Pressure : Studies have shown that this compound effectively lowers both systolic and diastolic blood pressure in hypertensive models without adversely affecting heart rate .
- Cardiometabolic Benefits : this compound treatment has been associated with decreased levels of plasma triglycerides and inflammatory markers, suggesting potential benefits for metabolic syndrome and cardiovascular health .
- Improvement in Survival Rates : In animal models, chronic treatment with this compound has been linked to improved survival rates in salt-sensitive hypertensive rats .
Clinical Trials
This compound has been evaluated in various clinical settings:
- Pulmonary Arterial Hypertension (PAH) :
- Hypertension and Heart Failure :
Case Study 1: Hypertensive Dahl Salt-Sensitive Rats
A study involving Dahl salt-sensitive rats treated with this compound showed:
- A dose-dependent reduction in blood pressure.
- Amelioration of cardiac hypertrophy and inflammation markers.
- Increased median survival rates when subjected to high-salt diets .
Case Study 2: Sympathetic Nervous System Modulation
In a double-blind randomized controlled trial, this compound was administered to healthy subjects during a cold pressor test. Key findings included:
- Significant decreases in systolic blood pressure during cold exposure.
- Increased plasma dopamine levels post-treatment.
- Inhibition of DβH activity was confirmed through plasma analysis .
Summary of Findings
The applications of this compound span various cardiovascular conditions where sympathetic modulation is beneficial. Its role as a DβH inhibitor presents promising avenues for research and therapeutic development.
Application Area | Key Findings | Study Type |
---|---|---|
Hypertension | Reduced BP; improved metabolic markers | Animal Studies |
Heart Failure | Enhanced cardiac function; reduced hypertrophy | Animal Studies |
Pulmonary Arterial Hypertension | Safety and efficacy as adjunct therapy | Phase II Clinical Trial |
Sympathetic Modulation | Lowered BP response to stress; increased dopamine | Human Clinical Trial |
作用機序
ザミカスタットはDBHを阻害し、ノルエピネフリンの合成を減少させます。 交感神経系の活動を調節することにより、血圧調節に影響を与えます。
6. 類似の化合物との比較
ザミカスタットの独自性は、P-糖タンパク質(P-gp)と乳がん抵抗性タンパク質(BCRP)の二重阻害にあります。 それは、両方のトランスポーターの濃度依存的な阻害を示します . 残念ながら、具体的な類似の化合物は明示的にリストされていません。
類似化合物との比較
Zamicastat’s uniqueness lies in its dual inhibition of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). It exhibits concentration-dependent inhibition of both transporters . Unfortunately, specific similar compounds are not explicitly listed.
生物活性
Zamicastat is a reversible inhibitor of dopamine β-hydroxylase (DBH), an enzyme crucial for the conversion of dopamine to norepinephrine. This compound has garnered attention for its potential therapeutic applications in managing cardiovascular diseases, particularly hypertension and heart failure, by modulating sympathetic nervous system activity. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, and clinical findings from various studies.
This compound functions primarily by inhibiting DBH, leading to decreased levels of norepinephrine and increased levels of dopamine in sympathetic tissues. This modulation can reduce sympathetic overactivity, which is often implicated in cardiovascular diseases. By lowering norepinephrine, this compound can help manage blood pressure and improve cardiac function without significantly affecting heart rate.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound has been evaluated in multiple studies. Key findings include:
- Absorption and Distribution : this compound is administered orally, with average doses typically around 30 mg/kg/day in animal studies, leading to significant plasma concentrations (approximately 157.8 ng/mL) .
- Metabolism : The compound is metabolized into several metabolites, with BIA 5-453 and BIA 5-961 being the most abundant in urine .
- Excretion : Studies show that this compound alters urinary output and biochemical markers without significantly changing creatinine clearance rates .
Cardiovascular Effects
A pivotal study involving spontaneously hypertensive rats (SHRs) demonstrated that this compound treatment resulted in significant reductions in both systolic and diastolic blood pressure compared to untreated controls (systolic BP: 183 mmHg vs. 224 mmHg; diastolic BP: 99 mmHg vs. 132 mmHg) . Notably, heart rate remained unchanged between treated and untreated groups, indicating a selective effect on blood pressure regulation rather than overall cardiac output.
Inflammatory Markers
This compound's impact extends beyond hemodynamics. Inflammatory markers such as C-reactive protein (CRP), monocyte chemoattractant protein-1 (MCP-1), and interleukins (IL-5, IL-17α) were significantly reduced in treated SHRs compared to controls. This suggests a potential role for this compound in mitigating inflammation associated with cardiovascular diseases .
Table 1: Hemodynamic Changes Induced by this compound
Measurement | Control SHR | This compound SHR | p-value |
---|---|---|---|
Systolic BP (mmHg) | 224 ± 5 | 183 ± 8 | <0.0001 |
Diastolic BP (mmHg) | 132 ± 3 | 99 ± 11 | <0.0035 |
Heart Rate (bpm) | 400 ± 5 | 388 ± 7 | 0.3171 |
Table 2: Biochemical Markers Post-Treatment
Marker | Control SHR | This compound SHR | p-value |
---|---|---|---|
Plasma Triglycerides | High | Low | <0.01 |
Free Fatty Acids | High | Low | <0.01 |
C-reactive Protein (CRP) | Elevated | Reduced | <0.01 |
Case Studies
Several clinical trials have assessed this compound's efficacy in humans:
- Pulmonary Arterial Hypertension (PAH) : A phase II study evaluated different dosing regimens of this compound in PAH patients, focusing on safety and efficacy outcomes . Initial results indicated that doses up to 200 mg/day were well-tolerated with promising effects on hemodynamic parameters.
- Chronic Heart Failure : Another trial explored this compound as an adjunct therapy for chronic heart failure patients already on standard treatment regimens. The focus was on improving exercise capacity and quality of life metrics .
特性
IUPAC Name |
4-[2-(benzylamino)ethyl]-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3OS/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSLCFLHEFXANG-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148358 | |
Record name | Zamicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080028-80-3 | |
Record name | 1-[(3R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-yl]-1,3-dihydro-5-[2-[(phenylmethyl)amino]ethyl]-2H-imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1080028-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zamicastat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080028803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zamicastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12389 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zamicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZAMICASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLU32D0DNV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Zamicastat and what are its downstream effects?
A: this compound is a reversible, noncompetitive inhibitor of Dopamine-β-hydroxylase (DBH) [, ]. DBH is the enzyme responsible for converting dopamine to norepinephrine in sympathetic nerves and the adrenal medulla [, ]. By inhibiting DBH, this compound reduces norepinephrine levels and increases dopamine levels in peripheral sympathetically-innervated tissues [, , ]. This modulation of the sympathetic nervous system has been shown to decrease blood pressure and improve cardiometabolic and inflammatory biomarkers [, ].
Q2: What is the molecular structure of this compound?
A: this compound, chemically known as (R)-5-(2-(benzylamino)ethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione [], has a molecular formula of C21H21F2N3OS and a molecular weight of 397.47 g/mol [].
Q3: How does this compound affect the cardiovascular system?
A: this compound primarily acts on the sympathetic nervous system by inhibiting DBH []. This leads to a decrease in norepinephrine levels, which are responsible for vasoconstriction and increased heart rate []. As a result, this compound exhibits a dose-dependent decrease in both systolic and diastolic blood pressure without affecting heart rate []. Studies in Spontaneously Hypertensive Rats (SHRs) show that this compound can effectively lower blood pressure [, , ].
Q4: What is the impact of this compound on the cardiovascular system during stress responses?
A: this compound effectively attenuates the blood pressure response to stressors like the cold pressor test []. In healthy subjects, this compound administration reduced both systolic and mean arterial pressure responses to cold stimulus []. This further highlights its role in modulating the sympathetic nervous system's overdrive during stressful situations.
Q5: Are there any potential benefits of this compound beyond blood pressure control?
A: Beyond its antihypertensive effects, this compound exhibits promising results in improving cardiometabolic and inflammatory markers []. Studies in aged SHRs demonstrated that this compound treatment reduced plasma triglycerides, free fatty acids, and inflammatory markers like CRP, MCP-1, and various interleukins []. This suggests broader therapeutic potential for this compound in addressing cardiovascular disease complexities.
Q6: How effective is this compound in treating Pulmonary Arterial Hypertension (PAH)?
A: Preclinical studies in the monocrotaline (MCT) rat model of PAH have shown that this compound improves survival rates [, , ]. While it doesn't directly reduce the elevated right ventricular pressure, its beneficial effect is thought to be mediated by mechanisms beyond pressure reduction [].
Q7: What are the electrophysiological effects of this compound on the heart?
A: Research in MCT-treated rats indicates that this compound can reduce cardiac arrhythmias []. Compared to untreated MCT rats, those treated with this compound showed a lower incidence of arrhythmias like bundle branch blocks, atrioventricular blocks, atrial fibrillation, and ventricular fibrillation []. This suggests a protective effect of this compound against arrhythmogenesis in PAH.
Q8: How is this compound metabolized in the body?
A: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound have been conducted in rats and dogs []. Further research has explored its in vitro metabolism across different species and identified the cytochrome P450 (CYP) enzymes involved in its metabolic breakdown [].
Q9: Are there any known drug-drug interactions with this compound?
A: Several clinical trials have investigated potential drug-drug interactions between this compound and other medications commonly used for PAH and other conditions. These studies examined interactions with Bosentan [], Sildenafil [], Treprostinil [], and Warfarin [].
Q10: What is the safety profile of this compound?
A: Clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetic, and pharmacodynamic profile of this compound in healthy volunteers []. Additionally, studies have investigated its effects on cardiac repolarization [] and the potential for P-glycoprotein transporter inhibition [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。